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Compound of Interest

Compound Name: ZM 306416

Cat. No.: B1683844

Executive Summary: This document provides a comprehensive technical overview of ZM
306416 (also known as CB 676475), a small molecule inhibitor primarily targeting Vascular
Endothelial Growth Factor Receptors (VEGFRS). ZM 306416 demonstrates potent inhibitory
activity against VEGFR1 (FIt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2]
Notably, it also exhibits significant off-target activity, particularly potent inhibition of the
Epidermal Growth Factor Receptor (EGFR).[1][3] This guide details its mechanism of action,
summarizes its quantitative inhibitory profile, provides generalized experimental protocols for its
characterization, and visualizes key signaling pathways and workflows relevant to its function.
This information is intended to support researchers, scientists, and drug development
professionals in evaluating and utilizing ZM 306416 for preclinical research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
tumor growth, progression, and metastasis.[4][5] The Vascular Endothelial Growth Factor
(VEGF) signaling pathway is a central regulator of this process.[5] VEGF ligands bind to and
activate VEGF receptors (VEGFRS), a family of receptor tyrosine kinases (RTKs), on the
surface of endothelial cells.[6] This activation triggers downstream signaling cascades, such as
the PI3K/Akt and Ras/MEK/ERK pathways, promoting endothelial cell proliferation, migration,
survival, and vascular permeability.[7][8]

VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic
and angiogenic effects of VEGF.[9] Consequently, inhibiting VEGFR activity has become a
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cornerstone of anti-angiogenic cancer therapy.[5][10] ZM 306416 is a synthetic, cell-permeable
compound identified as an inhibitor of VEGFR tyrosine kinases.[2][11] Its primary mechanism
involves competing with ATP for the kinase domain of the receptor, thereby blocking
autophosphorylation and subsequent downstream signaling. This guide provides an in-depth
look at the technical data and methodologies associated with ZM 306416.

Chemical and Physical Properties

ZM 306416 is an N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Its key
properties are summarized below.

Property Value Reference
Alternate Names CB 676475 [1][3]

CAS Number 690206-97-4 [2]
Molecular Formula C16H13CIFN30:2 [2][11]
Molecular Weight 333.74 g/mol [1112][11]
Appearance Off-white solid [11]

Soluble in DMSO (e.g., to 10
B mM or 233.4 mg/mL) and
Solubility ' [2][11]
Ethanol (e.g., 1-2.85 mg/mL);

Insoluble in water.

Purity >98%

Mechanism of Action

ZM 306416 functions as a multi-kinase inhibitor, with primary activity against VEGFRs and
potent activity against EGFR.

VEGFR Inhibition

ZM 306416 targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs.
This competitive inhibition prevents receptor autophosphorylation upon ligand binding, a critical
step for activating downstream signaling pathways that lead to angiogenesis.[10] The
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compound inhibits both major VEGFR isoforms, VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] By
blocking VEGFR signaling, ZM 306416 can inhibit endothelial cell proliferation and reduce
angiogenesis.[9][12]

Off-Target Kinase Inhibition

A key characteristic of ZM 306416 is its potent inhibition of EGFR, with reported IC50 values
significantly lower than those for VEGFRs (<10 nM).[1][2][3][10] This makes it a dual inhibitor
and an important consideration for experimental design and data interpretation. The compound
also shows inhibitory activity against other tyrosine kinases, including Src and Abl, at sub-
micromolar to low micromolar concentrations.[1][3]

Downstream Signaling Effects

Consistent with its mechanism as a VEGFR inhibitor, ZM 306416 has been shown to have
marked inhibitory effects on the phosphorylation of downstream signaling molecules.[2]
Specifically, treatment with ZM 306416 reduces the phosphorylation of VEGFR2 (at residue
Y1214) and inhibits the steady-state phosphorylation of p42/44 MAPK (ERK1/2) without
affecting the total expression levels of these proteins.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of ZM 306416 has been quantified against various kinases and in
cellular assays. The reported half-maximal inhibitory concentrations (IC50) can vary between
studies, as summarized below.

Table 1: Kinase Inhibition Profile of ZM 306416
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Target Kinase Receptor Subtype IC50 Value Reference
VEGFR VEGFR1 (FIt) 0.33 pM [1]
VEGFRL1 (Flt) 2 uM [3]
VEGFR2 (KDR) 100 nM [3]
General VEGFR 0.67 uM [2]
EGFR <10 nM [11[2][3][10]
Src 0.33 uM [1]
| Abl| - | 1.3 pM [[1][3] |
Table 2: Cellular Activity of ZM 306416
Cell Line Assay Type IC50 Value Reference
H3255 (NSCLC) Antiproliferation 0.09 pM [11[3]
HCC4011 (NSCLC) Antiproliferation 0.072 pM [1][3]
A249 (NSCLC, wt Antiproliferation >10 uM [3]

EGFR)

| H2030 (NSCLC, wt EGFR) | Antiproliferation | >10 pM |[3] |

Experimental Protocols

The following sections describe generalized, representative protocols for assessing the activity
of ZM 306416. These are based on standard methodologies in the field.[13][14][15][16]

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of ZM 306416 against a specific
tyrosine kinase (e.g., VEGFR-2).

Materials:
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e Recombinant human VEGFR-2 kinase domain

e Poly(Glu, Tyr) 4:1 peptide substrate

e ZM 306416 (dissolved in DMSO)

o Kinase buffer (e.g., 20 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgClz)[14]
e [y-32P]ATP or [y-P]ATP

e 96-well plates

o Phosphocellulose filter paper or membrane

 Scintillation counter and fluid

e Phosphoric acid wash solution

Procedure:

o Prepare serial dilutions of ZM 306416 in DMSO and then dilute further in kinase buffer to
achieve the final desired concentrations. Include a DMSO-only control.

e In a 96-well plate, add the recombinant VEGFR-2 kinase and the peptide substrate to each
well containing the kinase buffer.

e Add the diluted ZM 306416 or DMSO control to the appropriate wells and pre-incubate for
10-15 minutes at room temperature.

« Initiate the kinase reaction by adding [y-32P]ATP to each well.[17] The final ATP concentration
should be close to its Km for the kinase, if known.

 Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear
range of the reaction.

» Stop the reaction by adding a solution like 3% phosphoric acid.

o Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
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e Wash the filter mat multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.

o Dry the filter mat and measure the incorporated radioactivity for each spot using a
scintillation counter.

Data Analysis:

o Calculate the percentage of kinase activity for each ZM 306416 concentration relative to the
DMSO control.

» Plot the percentage of inhibition versus the log of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay

This protocol measures the effect of ZM 306416 on the proliferation of endothelial cells, such
as Human Umbilical Vein Endothelial Cells (HUVECSs).[18][19][20]

Materials:

e HUVECs

o Endothelial cell growth medium (EGM) with supplements
e Basal medium (EBM) with low serum (e.g., 0.5-1% FBS)
e Recombinant human VEGF-A

e ZM 306416 (dissolved in DMSO)

o 96-well cell culture plates

e BrdU or 3H-thymidine incorporation assay kit, or a reagent for measuring cell viability (e.g.,
MTT, WST-1, or resazurin).

o Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:
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e Seed HUVECSs into a 96-well plate at a predetermined density and allow them to attach
overnight in full growth medium.

o Starve the cells by replacing the medium with a low-serum basal medium for 4-6 hours to
synchronize them.

e Prepare a dilution series of ZM 306416 in the low-serum medium.

o Treat the cells with the ZM 306416 dilutions for 1-2 hours prior to stimulation. Include a
DMSO-only vehicle control.

» Stimulate the cells by adding VEGF-A (e.g., 20 ng/mL) to all wells except for the
unstimulated control.

e Incubate the cells for 24-48 hours.

o Assess cell proliferation. If using 3H-thymidine, add it to the culture for the final 4-18 hours of
incubation. Then, harvest the cells onto filter mats and measure radioactivity. If using a
colorimetric assay like MTT, add the reagent for the final 2-4 hours, then add solubilizer and
read the absorbance.

Data Analysis:
e Subtract the background reading from the unstimulated wells.

o Calculate the percentage of proliferation for each ZM 306416 concentration relative to the
VEGF-stimulated, DMSO-treated control.

o Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate
the 1C50 value.

Visualization of Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to ZM 306416.
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Caption: Simplified VEGFR-2 signaling cascade leading to key angiogenic responses.
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Caption: Mechanism of action for ZM 306416 as a dual VEGFR and EGFR inhibitor.
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Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Summary and Conclusion
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ZM 306416 is a multi-targeted kinase inhibitor with primary activity against VEGFR1 and
VEGFR2, and highly potent off-target activity against EGFR.[1][3] Its ability to block the ATP-
binding site of these receptors leads to the inhibition of downstream signaling cascades, such
as the MAPK pathway, and a subsequent reduction in endothelial cell proliferation.[1][2] While
its dual specificity presents a challenge for dissecting the precise effects of VEGFR inhibition
alone, it also makes ZM 306416 a useful tool for studying the combined roles of these
pathways in angiogenesis and cancer biology. The quantitative data and experimental
protocols provided in this guide offer a foundational resource for researchers to design and
interpret studies utilizing this compound. Careful consideration of its polypharmacology is
critical for the accurate interpretation of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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